Hoffer's Chlorzucker

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthese einer fluoreszierenden "Turn-On"-DNA-Hybridisierungssonde

Hoffer's Chlorzucker wird bei der Synthese einer fluoreszierenden "Turn-On"-DNA-Hybridisierungssonde verwendet . Diese Sonde ist so konzipiert, dass sie das Vorhandensein bestimmter DNA-Sequenzen nachweisen kann. Die Synthese der Sonde beginnt mit 5-Amino-2-methylbenzothiazol und liefert das DEAtC-Nukleobasen-Analogon in vier synthetischen Schritten. Dieses Nukleobasen-Analogon wird dann unter Verwendung von BSA silyliert und mit this compound konjugiert, um das geschützte DEAtC-Nukleosid in guter Ausbeute bereitzustellen .

Festphasen-DNA-Synthese

Nach Entfernung der Schutzgruppe und chromatographischer Isolierung des β-Anomers lieferten Dimethoxytritylierung und Phosphoramidit-Synthese das Monomer für die Festphasen-DNA-Synthese . Festphasen-DNA-Synthesebedingungen unter Verwendung einer verlängerten Kupplung des DEAtC-Amidits und einer kurzen Entschützungszeit werden verwendet, um die Effizienz zu maximieren .

Fluoreszierende Nukleosid-Analoga

This compound wird zur Herstellung von fluoreszierenden Nukleosid-Analoga verwendet . Diese Analoga haben in der Biophysik breite Anwendung gefunden, da sie die Fähigkeit besitzen, über Nukleinsäure-Konformation, -Erkennung, -Struktur und -Sequenz zu berichten .

Chemische Analyse

This compound wird in der chemischen Analyse verwendet, insbesondere im Bereich der Lebensmittel- und Getränkeprüfung sowie -herstellung . Es unterstützt die Formulierung und mikrobiologische Analyse verschiedener Produkte .

Umweltprüfung

This compound wird auch in der Umweltprüfung eingesetzt . Dazu gehören Luftprobenahme und -überwachung sowie die Prüfung von Trinkwasser .

Cannabis-Test

Im schnell wachsenden Bereich der Cannabis-Tests wird this compound verwendet, um die chemische Zusammensetzung von Cannabis-Produkten zu analysieren .

Wirkmechanismus

Target of Action

Hoffer’s chlorosugar primarily targets the APOBEC3A-H enzyme family . This family is a part of the human innate immune system and plays a crucial role in deaminating cytosine to uracil in single-stranded DNA (ssDNA), thereby preventing the spread of pathogenic genetic information .

Mode of Action

Hoffer’s chlorosugar interacts with its targets by inhibiting the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, which promotes viral and cancer evolution, thus enabling the progression of diseases and development of drug resistance .

Biochemical Pathways

The primary biochemical pathway affected by Hoffer’s chlorosugar is the cytosine deamination pathway . By inhibiting the APOBEC3A-H enzyme family, Hoffer’s chlorosugar can prevent the conversion of cytosine to uracil in ssDNA . This action can limit the spread of pathogenic genetic information and potentially slow the progression of diseases and the development of drug resistance .

Result of Action

The molecular and cellular effects of Hoffer’s chlorosugar’s action primarily involve the inhibition of the APOBEC3A-H enzyme family . This inhibition can prevent APOBEC3-induced mutagenesis, potentially slowing the progression of diseases and the development of drug resistance .

Biochemische Analyse

Biochemical Properties

Hoffer’s chlorosugar plays a significant role in biochemical reactions, particularly in the synthesis of nucleic acid derivatives. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to nucleic acid substrates. These interactions are essential for the formation of nucleosides and nucleotides, which are the building blocks of DNA and RNA. Additionally, Hoffer’s chlorosugar can interact with proteins involved in nucleic acid metabolism, influencing the synthesis and modification of nucleic acids .

Cellular Effects

Hoffer’s chlorosugar affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses. Additionally, Hoffer’s chlorosugar can impact cellular metabolism by affecting the synthesis and degradation of nucleic acids, thereby influencing overall cellular function .

Molecular Mechanism

The molecular mechanism of Hoffer’s chlorosugar involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, Hoffer’s chlorosugar can inhibit glycosyltransferases, preventing the transfer of sugar moieties to nucleic acid substrates. This inhibition can lead to changes in nucleic acid synthesis and modification, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hoffer’s chlorosugar can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Hoffer’s chlorosugar is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Hoffer’s chlorosugar can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Hoffer’s chlorosugar vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant adverse effects. At high doses, Hoffer’s chlorosugar can exhibit toxic effects, such as cellular toxicity and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage level triggers a significant change in cellular responses. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

Hoffer’s chlorosugar is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as glycosyltransferases and nucleotidases, influencing the synthesis and degradation of nucleic acids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Hoffer’s chlorosugar can also impact the regulation of metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, Hoffer’s chlorosugar is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cellular compartments. Hoffer’s chlorosugar can accumulate in specific tissues, influencing its overall distribution and effects. The compound’s transport and distribution are critical factors that determine its efficacy and impact on cellular function .

Subcellular Localization

Hoffer’s chlorosugar exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Hoffer’s chlorosugar may localize to the nucleus, where it can interact with nucleic acids and enzymes involved in DNA replication and repair. This subcellular localization is essential for the compound’s role in modulating cellular processes and gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hoffer’s chlorosugar is typically synthesized through the chlorination of a protected sugar derivative. One common method involves the reaction of 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of Hoffer’s chlorosugar follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Hoffer’s chlorosugar undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and

Eigenschaften

CAS-Nummer |

4330-21-6 |

|---|---|

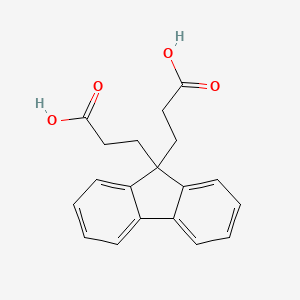

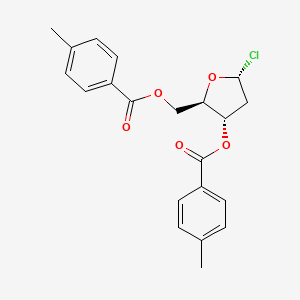

Molekularformel |

C21H21ClO5 |

Molekulargewicht |

388.8 g/mol |

IUPAC-Name |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

InChI-Schlüssel |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Isomerische SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Key on ui other cas no. |

4330-21-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide examples of reactions where Hoffer's chlorosugar is used to synthesize modified nucleosides with specific properties?

A1: Absolutely! Here are a few examples:

Q2: Are there any regioselectivity challenges when using Hoffer's chlorosugar, and how are they addressed?

A3: Yes, achieving regioselective glycosylation, particularly with ambident nucleophiles like purines, can be challenging. Studies have shown that using bulky protecting groups like 2,3-dicyclohexylsuccinimide (Cy2SI) on the purine base significantly enhances regioselectivity during glycosylation with Hoffer's chlorosugar. [] This approach favors the desired N9-glycosylation over potential N7-glycosylation, leading to the synthesis of the desired nucleoside isomer.

Q3: Hoffer's chlorosugar is often used in conjunction with other reagents. Can you provide an example?

A4: Certainly! In the synthesis of dDs amidite, a building block for DNA incorporating the unnatural base Ds (7-(2-thienyl)-imidazo[4,5-b]pyridine), Hoffer's chlorosugar is reacted with a protected Ds base. [] This reaction is typically carried out in the presence of a Lewis acid catalyst, such as silver triflate, to activate the chlorosugar and facilitate the formation of the desired N-glycosidic bond.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.